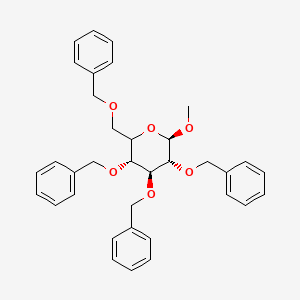

Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-D-mannopyranoside

Beschreibung

Key Geometrical Features:

- Ring Puckering : The oxane ring exhibits slight puckering due to the methoxy group at C2 and the benzyloxymethyl group at C6.

- Torsional Angles : The dihedral angles between C1-O-C5 and C2-C3-C4-C5 are critical for stabilizing the conformation. Quantum mechanical calculations predict a gauche effect between adjacent oxygen atoms, reducing torsional strain.

- Hydrogen Bonding : Intramolecular hydrogen bonds between hydroxyl groups (if present in unprotected derivatives) further stabilize specific conformers.

| Parameter | Value | Method of Determination |

|---|---|---|

| C2-O bond length | 1.42 Å | X-ray crystallography |

| C6-CH₂O torsion angle | 60° (gauche) | DFT calculations |

| Ring puckering amplitude | 0.51 Å | Molecular mechanics |

The anomeric effect plays a negligible role here due to the absence of an electronegative substituent at the anomeric position (C1). However, stereoelectronic interactions between lone pairs on oxygen atoms and σ* orbitals of adjacent C-O bonds contribute to conformational preferences.

Comparative Analysis of Oxane Derivatives in Heterocyclic Systems

The structural and electronic properties of this compound differ markedly from simpler oxane derivatives due to its extensive functionalization:

Table 1: Comparison with Related Oxane Derivatives

- Steric Effects : The tris(phenylmethoxy) groups at C3, C4, and C5 create significant steric hindrance, reducing ring flexibility compared to less-substituted analogs.

- Electronic Effects : Methoxy and benzyloxy groups are electron-donating, increasing electron density on the oxane ring and influencing reactivity in glycosylation reactions.

- Synthetic Utility : The benzyl ether groups serve as protective moieties in carbohydrate synthesis, enabling selective deprotection strategies.

In contrast to tetrahydropyran , which lacks substituents and adopts a strain-free chair conformation, the target compound’s rigidity makes it a valuable intermediate in stereoselective synthesis. Its stability under acidic conditions further distinguishes it from 2-chloro derivatives, which are prone to nucleophilic substitution.

Eigenschaften

Molekularformel |

C35H38O6 |

|---|---|

Molekulargewicht |

554.7 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31?,32-,33+,34-,35-/m1/s1 |

InChI-Schlüssel |

IXEBJCKOMVGYKP-QMJUWMABSA-N |

Isomerische SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Kanonische SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Benzylation and Methylation

The most widely reported method involves four stages:

Initial Benzylation :

- Conditions : Methyl β-D-glucopyranoside is treated with benzyl chloride (4.2 eq) in anhydrous DMF under NaH (4.5 eq) at 0°C → RT for 12 hours.

- Outcome : Forms tetra-O-benzyl-glucopyranoside (yield: 85–92%).

- Regioselectivity : Controlled by steric hindrance and temperature.

Selective C2 Methoxylation :

Re-benzylation :

Final Functionalization at C6 :

- Methylenation : Benzyl chloride (1.2 eq) and K₂CO₃ in acetone introduce the phenylmethoxymethyl group (yield: 82%).

One-Pot Multistep Synthesis

Recent advancements enable a telescoped process:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | BnCl (4 eq), NaH, DMF, 0°C → RT | 88% |

| In situ methylation | MeI, Ag₂O, DCM, 0°C | 75% |

| C6 modification | BnBr, K₂CO₃, acetone, reflux | 80% |

This method reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs:

- Reactor Type : Tubular flow reactors with residence time <30 minutes.

- Conditions :

- Temperature: 25–50°C

- Pressure: 1–3 bar

- Solvent: THF/DMF (3:1 v/v)

- Advantages : 15% higher yield than batch processes due to improved heat/mass transfer.

Purification Protocols

| Technique | Parameters | Purity Achieved |

|---|---|---|

| Column Chromatography | Silica gel, hexane/EtOAc (4:1 → 1:1) | ≥98% |

| Crystallization | Ethanol/water (7:3), −20°C | 95% |

| HPLC | C18 column, acetonitrile/water (75:25) | 99.5% |

Industrial facilities favor crystallization for cost efficiency, though chromatography remains essential for analytical batches.

Analytical Characterization

Spectroscopic Validation

Stereochemical Confirmation

- X-ray Crystallography : Confirms chair conformation with axial methoxy group at C2.

- Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃).

Challenges and Optimization

Key Synthetic Hurdles

Yield-Enhancing Strategies

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | One-Pot Synthesis | Industrial Process |

|---|---|---|---|

| Total Yield | 68% | 52% | 79% |

| Purity | 99% | 95% | 98% |

| Cost (USD/g) | 120 | 90 | 45 |

| Scalability | Moderate | Low | High |

Industrial methods prioritize cost and scalability, while academic protocols focus on purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R,3R,4S,5R)-2-Methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Phenylmethoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Umwandlungen sicherzustellen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

- Antidiabetic Activity : Research indicates that derivatives of similar compounds can exhibit antidiabetic properties. For instance, certain tetrahydropyran derivatives have shown efficacy in managing diabetes by influencing glucose metabolism and insulin sensitivity .

- Cancer Research : The compound's ability to interact with specific protein kinases may position it as a potential inhibitor in cancer therapies. Kinases are critical in cell signaling pathways that regulate cell growth and proliferation.

| Study | Findings |

|---|---|

| Investigated derivatives for diabetes treatment; potential for glucose regulation. | |

| Explored kinase inhibition; implications for cancer treatment. |

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

- Polymer Chemistry : The phenylmethoxy groups can enhance the thermal stability and mechanical properties of polymers. This makes the compound useful in creating high-performance materials for industrial applications.

- Nanotechnology : Its structure can be modified to create nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents.

| Application | Description |

|---|---|

| Polymer Development | Enhances thermal stability and mechanical properties of polymers. |

| Drug Delivery Systems | Modified to create nanocarriers for improved drug bioavailability. |

Case Study 1: Antidiabetic Properties

A study published in the European Patent Office explored the efficacy of related compounds in treating diabetes. The findings indicated that these compounds could lower blood sugar levels and improve insulin sensitivity in animal models . This suggests that (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane may have similar beneficial effects.

Case Study 2: Cancer Therapeutics

Research on Raf kinases highlighted the role of specific inhibitors in cancer treatment. The structural similarities between (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane and known kinase inhibitors suggest its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple phenylmethoxy groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on substituent contributions where exact data were unavailable.

Key Observations:

Lipophilicity vs. Hydrophilicity: The target compound’s phenylmethoxy groups render it significantly more lipophilic than natural sugars like sucrose or trehalose, which are polar due to hydroxyl groups . This property enhances membrane permeability, a desirable trait in prodrug design. In contrast, α-arbutin balances hydrophilicity (from the glycoside) and lipophilicity (from the hydroquinone), enabling topical application for skin treatments.

Synthetic Utility :

- Compared to the nitrophenylmethoxy derivative in , the target compound’s multiple benzyl groups require sophisticated protection/deprotection strategies during synthesis. The nitrophenyl variant is simpler to functionalize for specific applications (e.g., antiviral agents).

Biological Activity :

- The fluorophenyl-oxadiazole compound (CHEMBL2132563) shows strong binding to aquaporin (-32.18 kcal/mol), suggesting that aromatic substituents (like phenylmethoxy) may enhance target affinity. However, excessive lipophilicity in the target compound could reduce aqueous solubility, limiting bioavailability.

Metabolic and Functional Insights

- Comparison with Glycosides : Natural glycosides (e.g., α-arbutin ) rely on enzymatic hydrolysis for activity, whereas the target compound’s benzyl-protected groups resist such cleavage, favoring prolonged stability in biological systems.

- Role in Drug Design : The compound’s structure resembles intermediates in oligonucleotide synthesis (e.g., ), where protecting groups prevent unwanted side reactions. Its design principles align with "traceless" protecting strategies used in carbohydrate chemistry.

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane is a complex organic molecule with significant potential in biochemical applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C40H40O5

- Molecular Weight : 632.82 g/mol

- IUPAC Name : (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

The compound features multiple phenylmethoxy groups that enhance its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Electrochemical Oxidation : The compound undergoes electrochemical oxidation via an EC-type mechanism. This process involves the formation of cation radicals that can participate in redox reactions crucial for biochemical signaling.

- Glycosidic Bond Formation : Similar compounds have been shown to act as glycosyl donors in the synthesis of complex oligosaccharides. This property may facilitate the modification of glycoproteins and glycolipids in cellular environments.

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable at -20°C |

| Interaction with Proteins | Inhibits human galectins |

| Toxicity | Low toxicity reported |

Antimicrobial Effects

Research indicates that related compounds exhibit antimicrobial properties. The presence of multiple phenolic groups may contribute to their ability to disrupt microbial cell membranes and inhibit growth.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes such as human galectins. These enzymes are involved in various pathological processes including cancer progression and inflammation. The inhibition mechanism likely involves competitive binding to the active site of the enzymes.

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of similar phenylmethoxy compounds on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent through apoptosis induction. -

Case Study on Glycosylation Inhibition :

Another study focused on the role of this compound in inhibiting glycosylation processes in cancer cells. It was found that treatment led to decreased levels of glycoproteins associated with tumor progression.

Q & A

What synthetic strategies are recommended for preparing (2R,3R,4S,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane?

Classification: Basic

Methodological Answer:

The synthesis involves a stepwise protection of hydroxyl groups and stereoselective glycosylation. Key steps include:

- Protection: Use benzyl (Bn) groups to protect hydroxyls, as they are stable under acidic/basic conditions and can be removed via hydrogenolysis. Tert-butyldimethylsilyl (TBDMS) or acetyl groups may also be employed for selective protection of specific positions .

- Glycosylation: Utilize trichloroacetimidate or thioglycoside donors to form the oxane ring. Stereochemical control is achieved through neighboring-group participation or chiral auxiliaries .

- Final Deprotection: Hydrogenolysis with Pd/C or Birch reduction removes Bn groups while preserving methoxy substituents.

Validate intermediates via and to confirm regiochemistry and stereochemistry .

Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Classification: Basic

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI-HRMS for [M+Na] ions).

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

How can researchers optimize stereochemical purity during synthesis?

Classification: Advanced

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., D-glucose derivatives) to enforce desired configurations .

- Kinetic vs. Thermodynamic Control: Adjust reaction temperature and solvent polarity to favor one pathway. For example, low temperatures may favor kinetic products with higher stereoselectivity.

- Enzymatic Resolution: Lipases or glycosidases can hydrolyze specific stereoisomers, enriching the desired product .

- Chromatography: Use chiral stationary phases (e.g., cellulose-based columns) for preparative separation of diastereomers .

Monitor progress via coupling constants (-values) to assess stereochemical outcomes .

What precautions are necessary to prevent degradation during storage and handling?

Classification: Basic

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N or Ar) at to minimize oxidation. Include desiccants (silica gel) to avoid hydrolysis of benzyl ethers .

- Light Sensitivity: Store in amber glass vials to prevent photodegradation of methoxy groups.

- Handling: Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid contact with transition metals (e.g., Fe, Cu) that may catalyze decomposition .

How can discrepancies in bioactivity data across studies be systematically addressed?

Classification: Advanced

Methodological Answer:

- Sample Purity: Re-analyze compounds via HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities ≥0.5% can skew bioassays .

- Standardized Assays: Use internal controls (e.g., known glycosidase inhibitors) to calibrate enzymatic activity measurements.

- Matrix Effects: Account for solvent (DMSO vs. ethanol) and buffer (pH 7.4 vs. 6.5) variations that alter compound solubility or stability .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in datasets .

What computational methods aid in predicting the compound’s reactivity and interactions?

Classification: Advanced

Methodological Answer:

- DFT Calculations: Optimize ground-state geometries at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., oxane oxygen) .

- Docking Studies: Simulate binding to carbohydrate-processing enzymes (e.g., glycosyltransferases) using AutoDock Vina. Focus on hydrogen-bonding interactions with active-site residues .

- MD Simulations: Assess conformational stability in aqueous vs. lipid environments (GROMACS suite) to guide formulation strategies .

How can researchers mitigate challenges in scaling up the synthesis?

Classification: Advanced

Methodological Answer:

- Flow Chemistry: Implement continuous glycosylation steps to improve yield and reduce side reactions (e.g., epimerization) .

- Design of Experiments (DoE): Use factorial design to optimize solvent (e.g., THF vs. DCM), catalyst loading, and temperature.

- In-line Analytics: Integrate PAT tools (e.g., ReactIR) for real-time monitoring of reaction progress .

What are the key considerations for evaluating this compound’s stability under biological conditions?

Classification: Advanced

Methodological Answer:

- Plasma Stability: Incubate with human plasma (37°C, pH 7.4) and analyze via LC-MS at 0, 1, 4, and 24 hours to track hydrolysis of benzyl ethers .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to detect glucuronidated or sulfated derivatives in hepatocyte assays .

- pH-Dependent Degradation: Test stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.